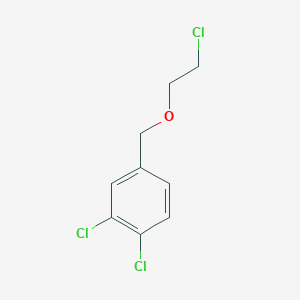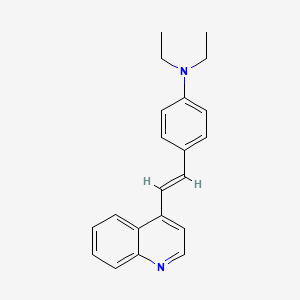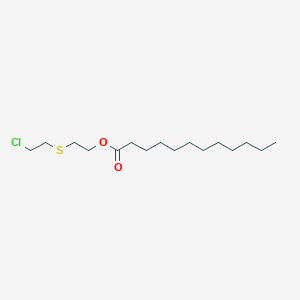
2-(2-Chloroethylsulfanyl)ethyl dodecanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-Chloroethylsulfanyl)ethyl dodecanoate is an organic compound with the molecular formula C₁₆H₃₁ClO₂S It is a derivative of dodecanoic acid, featuring a chloroethylsulfanyl group attached to the ethyl chain
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Chloroethylsulfanyl)ethyl dodecanoate typically involves the following steps:
-
Preparation of 2-(2-Chloroethylsulfanyl)ethanol
Starting Materials: 2-chloroethanol and thiourea.
Reaction: 2-chloroethanol is reacted with thiourea to form 2-(2-chloroethylsulfanyl)ethanol.
Conditions: The reaction is carried out in an aqueous medium at elevated temperatures.
-
Esterification
Starting Materials: 2-(2-Chloroethylsulfanyl)ethanol and dodecanoic acid.
Reaction: The esterification of 2-(2-chloroethylsulfanyl)ethanol with dodecanoic acid in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid.
Conditions: The reaction is typically conducted under reflux conditions to drive the reaction to completion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent product quality.
化学反応の分析
Types of Reactions
2-(2-Chloroethylsulfanyl)ethyl dodecanoate can undergo various chemical reactions, including:
Nucleophilic Substitution: The chloro group can be substituted by nucleophiles such as amines or thiols.
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield dodecanoic acid and 2-(2-chloroethylsulfanyl)ethanol.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents.
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).
Major Products
Nucleophilic Substitution: Formation of substituted products such as 2-(2-azidoethylsulfanyl)ethyl dodecanoate.
Oxidation: Formation of sulfoxides or sulfones.
Hydrolysis: Formation of dodecanoic acid and 2-(2-chloroethylsulfanyl)ethanol.
科学的研究の応用
2-(2-Chloroethylsulfanyl)ethyl dodecanoate has several scientific research applications:
Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules.
Biological Studies: Investigated for its potential biological activity and interactions with biomolecules.
Medicinal Chemistry: Explored for its potential as a prodrug or in drug delivery systems.
Industrial Chemistry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 2-(2-Chloroethylsulfanyl)ethyl dodecanoate involves its interaction with molecular targets through its functional groups. The chloroethylsulfanyl group can participate in nucleophilic substitution reactions, while the ester group can undergo hydrolysis. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
類似化合物との比較
Similar Compounds
- 2-(2-Chloroethylsulfanyl)ethyl acetate
- 2-(2-Chloroethylsulfanyl)ethyl butyrate
- 2-(2-Chloroethylsulfanyl)ethyl hexanoate
Uniqueness
2-(2-Chloroethylsulfanyl)ethyl dodecanoate is unique due to its longer alkyl chain, which imparts different physicochemical properties compared to shorter-chain analogs
特性
CAS番号 |
6276-35-3 |
|---|---|
分子式 |
C16H31ClO2S |
分子量 |
322.9 g/mol |
IUPAC名 |
2-(2-chloroethylsulfanyl)ethyl dodecanoate |
InChI |
InChI=1S/C16H31ClO2S/c1-2-3-4-5-6-7-8-9-10-11-16(18)19-13-15-20-14-12-17/h2-15H2,1H3 |
InChIキー |
VBEIWBRCPCKZCQ-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCCCCC(=O)OCCSCCCl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


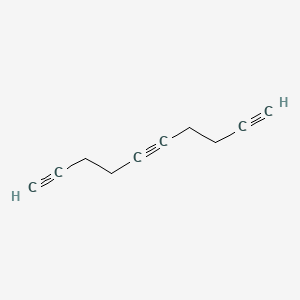
![[2-(Acetyloxy)-3,5-dibromophenyl]methanediyl diacetate](/img/structure/B14733789.png)
![{4-[(4-Aminobenzoyl)amino]phenyl}arsonic acid](/img/structure/B14733800.png)
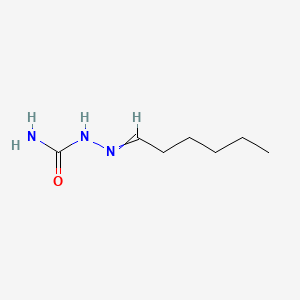
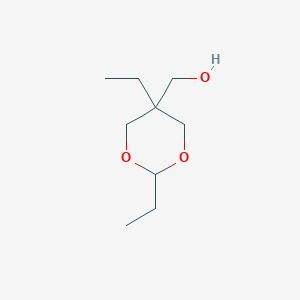
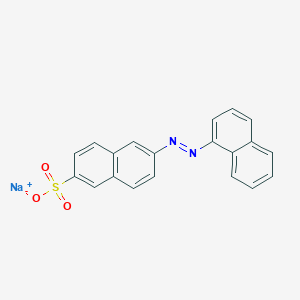
![3-(5-{[(3,5-Difluorophenyl)methyl]sulfanyl}-1,3,4-oxadiazol-2-yl)-2-methyl-6-(trifluoromethyl)pyridine](/img/structure/B14733838.png)
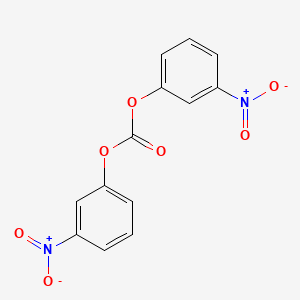
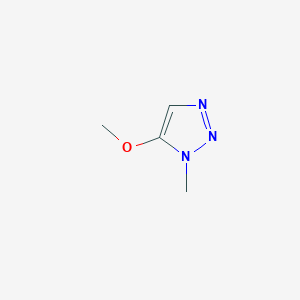
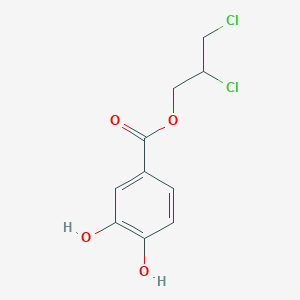
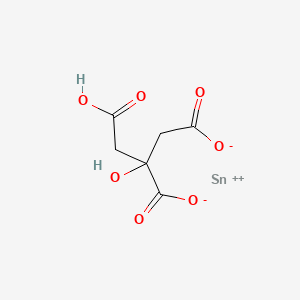
![2-(4-Chlorophenyl)-2-methoxy-1-oxaspiro[2.4]heptane](/img/structure/B14733862.png)
